N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide
Description
This compound belongs to a class of sulfonamide-linked acetamide derivatives featuring a 4,5-dihydroimidazole core. Its structure includes:
- A 2-(methylthio) substituent on the 4,5-dihydroimidazole ring.
- A sulfonyl group bridging the imidazole and a para-substituted phenyl ring.
- An acetamide group at the phenyl para-position.
The sulfonyl group enhances molecular rigidity and may participate in hydrogen bonding, while the acetamide moiety is a common pharmacophore in enzyme inhibitors.
Properties
IUPAC Name |
N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-9(16)14-10-3-5-11(6-4-10)20(17,18)15-8-7-13-12(15)19-2/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIFVHTNWAIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide involves the formation of the imidazole ring, which is a key component in many functional molecules . The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chloride reagents.
Acetylation: The final step involves the acetylation of the sulfonylated imidazole to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of compounds containing the imidazole moiety exhibit notable anti-inflammatory properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate significant inhibition of inflammatory mediators such as nitric oxide and TNF-α production. The compound N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide could potentially function similarly due to structural similarities with other effective anti-inflammatory agents .
Analgesic Properties
The analgesic potential of imidazole derivatives has been documented extensively. Compounds with similar structures have been reported to reduce pain responses in animal models effectively. For example, certain synthesized benzimidazole derivatives exhibited significant analgesic activity compared to standard analgesics like diclofenac . This suggests that this compound could also be evaluated for its analgesic efficacy.
Antimicrobial Activity
The increasing resistance of bacterial strains to conventional antibiotics has prompted research into new antimicrobial agents. Compounds featuring the imidazole ring have shown promise against various pathogens, including Helicobacter pylori. The unique structure of this compound may enhance its activity against resistant bacterial strains .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic targets .
Enzyme Inhibition
Research into enzyme inhibition has highlighted the potential for compounds like this compound to act as inhibitors for specific enzymes involved in disease processes. For example, some imidazole derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
Case Study: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of benzimidazole derivatives, compounds similar to this compound were found to significantly reduce edema in animal models when compared to standard treatments like ibuprofen .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of imidazole derivatives demonstrated promising results against Helicobacter pylori. The study suggested that modifications in the imidazole structure could enhance antimicrobial activity, providing a rationale for further investigation into this compound .
Mechanism of Action
The mechanism of action of N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and structurally analogous derivatives.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Lipophilicity and Solubility: The target compound’s methylthio group (-SCH₃) offers moderate lipophilicity, favoring membrane permeability. In contrast, the phenyl-substituted analog exhibits reduced aqueous solubility due to its bulky aromatic group.
Biological Activity: The indole-substituted derivative (MW 484.5 g/mol) demonstrates how extended conjugation (e.g., acetylindole) can enhance bioactivity, possibly via π-π stacking or intercalation in biological targets.
Synthetic Accessibility :
- The indole derivative was synthesized in 55% yield, indicating moderate efficiency. The target compound’s simpler substituents (methylthio vs. phenyl/indole) may improve synthetic feasibility.
The methylthio group in the target compound offers steric flexibility, favoring interactions with hydrophobic enzyme pockets.
Research Findings and Inferences
- Role of Sulfonyl Linkers : The sulfonyl group enhances molecular rigidity and may serve as a hydrogen-bond acceptor, critical for target engagement in enzyme inhibition .
- Substituent-Driven Applications : While phenyl/indole derivatives may favor pharmaceutical uses (e.g., kinase inhibition), chloro/bulkier analogs align with pesticidal applications due to enhanced environmental persistence.
Biological Activity
N-(4-((2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O3S
- Molecular Weight : 335.37 g/mol
Biological Activities
The biological activities of this compound have been explored in various studies, focusing on its pharmacological potential against several diseases.
Antiviral Activity
Recent research has highlighted the antiviral properties of compounds containing imidazole and benzimidazole moieties. These compounds have shown effectiveness against viruses such as Hepatitis C and HIV. The mechanism often involves the inhibition of viral replication by targeting specific viral proteins or enzymes.
| Compound | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCV NS5B | 0.35 | |
| Benzimidazole Derivative | HIV | 0.028 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that derivatives of imidazole exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate to good activity |
Case Study 1: Antiviral Efficacy
In a recent study examining the efficacy of various benzimidazole derivatives against Hepatitis C virus (HCV), this compound was found to inhibit the NS5B RNA polymerase with an IC50 value of 0.35 μM. This suggests a promising avenue for further development as an antiviral agent.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited moderate to strong antibacterial activity, supporting its potential use in treating bacterial infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in viral replication or bacterial growth. For instance, the sulfonamide group enhances binding affinity to viral enzymes, thereby inhibiting their function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
